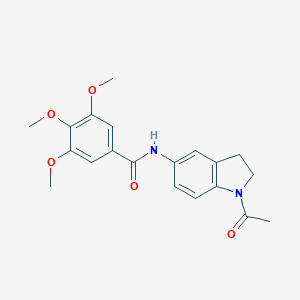![molecular formula C22H15N3O B300228 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one](/img/structure/B300228.png)
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one is a compound that belongs to the class of heterocyclic compounds. It is a derivative of benzimidazole and indole, which are known to have various biological activities. The compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one are diverse and depend on the specific activity being studied. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, the compound has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one in lab experiments is its versatility. The compound can be used in a variety of assays and experiments to study different biological activities. In addition, the compound is relatively easy to synthesize and can be obtained in good yields. However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the identification of new biological activities for the compound, particularly in the areas of neurodegenerative diseases and cardiovascular diseases. In addition, the compound could be used as a starting material for the synthesis of new bioactive compounds with improved properties. Finally, the compound could be used in the development of new diagnostic tools for the detection of metal ions in biological samples.
Synthesis Methods
The synthesis of 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with indole-2,3-dione in the presence of a catalyst such as zinc chloride. The reaction proceeds via a condensation reaction and results in the formation of the desired product. Other methods involve the use of different starting materials and catalysts, but the general mechanism remains the same.
Scientific Research Applications
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one has been extensively studied for its biological activities. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, the compound has been used in the synthesis of other bioactive compounds.
properties
Product Name |
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one |
|---|---|
Molecular Formula |
C22H15N3O |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one |
InChI |
InChI=1S/C22H15N3O/c26-22-20(15-10-4-5-11-16(15)25-22)19(14-8-2-1-3-9-14)21-23-17-12-6-7-13-18(17)24-21/h1-13,23-24H |
InChI Key |
UFNLCFOPSNJECF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=C2NC3=CC=CC=C3N2)C4=C5C=CC=CC5=NC4=O |
SMILES |
C1=CC=C(C=C1)C(=C2NC3=CC=CC=C3N2)C4=C5C=CC=CC5=NC4=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2NC3=CC=CC=C3N2)C4=C5C=CC=CC5=NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B300145.png)

![2-Oxo-2-phenylethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B300148.png)
![N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B300149.png)


![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B300157.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)

![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)



